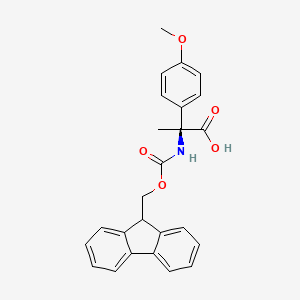
Fmoc-alpha-Me-L-Phg(4-OMe)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-alpha-Me-L-Phg(4-OMe)-OH: is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group and a methoxyphenyl group attached to the carbon chain. The Fmoc group is commonly used as a protecting group in peptide synthesis, making this compound particularly significant in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 9H-fluorene
- Methanol
- Sodium hydroxide
- Methanesulfonyl chloride
- 4-fluorophenol
- Thionyl chloride
- Diisopropylethylamine
- N,N’-dicyclohexylcarbodiimide
- N-hydroxysuccinimide
- 2-amino-3-(4-hydroxyphenyl)propanoic acid
- N,N-dimethylformamide
- Triethylamine
- Hydrochloric acid
- Sodium bicarbonate
- Ethyl acetate
- Methanol
-
Reaction Steps:
Step 1: 9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol.
Step 2: 9H-fluoren-9-ol is reacted with methanesulfonyl chloride and triethylamine to form (9H-fluoren-9-yl)methanesulfonate.
Step 3: The (9H-fluoren-9-yl)methanesulfonate is reacted with 4-fluorophenol and thionyl chloride to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonate.
Step 4: The (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonate is reacted with diisopropylethylamine and N,N’-dicyclohexylcarbodiimide to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl chloride.
Step 5: The (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl chloride is reacted with N-hydroxysuccinimide and N,N-dimethylformamide to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl N-hydroxysuccinimide ester.
Step 6: 2-amino-3-(4-hydroxyphenyl)propanoic acid is reacted with triethylamine and hydrochloric acid to form the protected amine.
Step 7: The protected amine is reacted with sodium bicarbonate and ethyl acetate to form the deprotected amine.
Step 8: The deprotected amine is reacted with the (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl N-hydroxysuccinimide ester to form Fmoc-alpha-Me-L-Phg(4-OMe)-OH.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc moiety.
Substitution: The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Basic conditions such as piperidine in dimethylformamide are used to remove the Fmoc group.
Major Products:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced derivatives of the Fmoc moiety.
Substitution: Deprotected amino acids ready for further peptide coupling.
科学研究应用
Chemistry:
Biology:
Medicine:
Industry:
作用机制
The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions to allow for the coupling of amino acids. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides .
相似化合物的比较
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
- (S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino-4-methoxybutanoic acid
Uniqueness:
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-25(23(27)28,16-11-13-17(30-2)14-12-16)26-24(29)31-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZVFFSLZZBBQ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














